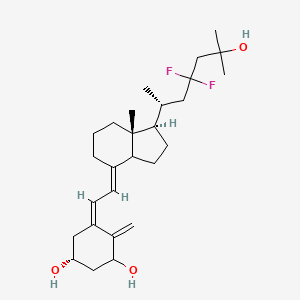
1-25-Dihydroxy-23,23-difluorovitamin D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-25-Dihydroxy-23,23-difluorovitamin D3 is a synthetic analogue of vitamin D3. This compound is characterized by the presence of two fluorine atoms at the 23rd carbon position, which significantly alters its biological activity and metabolic stability.
Preparation Methods
The synthesis of 1-25-Dihydroxy-23,23-difluorovitamin D3 involves several key steps:
Starting Materials: The synthesis begins with Inhoffen-Lythgoe diol, which is a common precursor in the synthesis of vitamin D analogues.
Introduction of Fluorine Atoms: The C23 difluoro unit is introduced using N,N-diethylaminosulfur trifluoride (DAST), a reagent known for its ability to introduce fluorine atoms into organic molecules.
Formation of Key Intermediates: The key intermediates, such as 23,23-difluoro-CD-ring precursors, are synthesized through a series of reactions involving α-ketoester and other reagents.
Final Steps: The final steps involve the hydroxylation of the side chain to produce the desired compound.
Chemical Reactions Analysis
1-25-Dihydroxy-23,23-difluorovitamin D3 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the ketone or aldehyde groups back to hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-25-Dihydroxy-23,23-difluorovitamin D3 has several scientific research applications:
Mechanism of Action
1-25-Dihydroxy-23,23-difluorovitamin D3 exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of genes involved in calcium and phosphate homeostasis . The binding of the compound to VDR leads to the activation of target genes, resulting in increased intestinal calcium absorption and enhanced renal calcium reabsorption .
Comparison with Similar Compounds
1-25-Dihydroxy-23,23-difluorovitamin D3 is unique due to the presence of fluorine atoms at the 23rd carbon position. Similar compounds include:
25-Hydroxyvitamin D3: The non-fluorinated counterpart, which has lower metabolic stability and binding affinity to VDR.
26,26,26,27,27,27-Hexafluoro-1,25-dihydroxyvitamin D3: A highly potent analogue with six fluorine atoms, known for its long-lasting biological activity.
Falecalcitriol: A clinically approved vitamin D3 analogue containing a hexafluoroisopropanol unit, used in the treatment of secondary hyperparathyroidism.
The unique fluorination pattern of this compound provides it with distinct pharmacokinetic properties, making it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C27H42F2O3 |
|---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
(1R,5Z)-5-[(2E)-2-[(1R,7aR)-1-[(2R)-4,4-difluoro-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H42F2O3/c1-17(15-27(28,29)16-25(3,4)32)22-10-11-23-19(7-6-12-26(22,23)5)8-9-20-13-21(30)14-24(31)18(20)2/h8-9,17,21-24,30-32H,2,6-7,10-16H2,1,3-5H3/b19-8+,20-9-/t17-,21-,22-,23?,24?,26-/m1/s1 |
InChI Key |
RULUGCIDKTYTMP-JENZUCIISA-N |
Isomeric SMILES |
C[C@H](CC(CC(C)(C)O)(F)F)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CC(C3=C)O)O)C |
Canonical SMILES |
CC(CC(CC(C)(C)O)(F)F)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


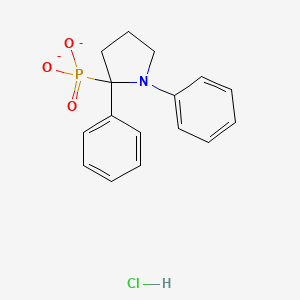
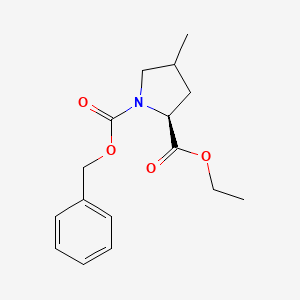
![(2,4-Dioxo-1,3-diazaspiro[4.4]non-3-yl)-acetonitrile](/img/structure/B12851975.png)
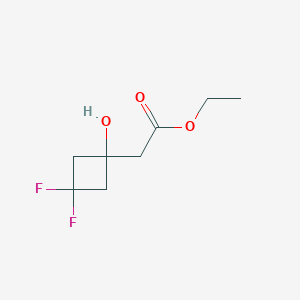
![1-[4-Cyano-3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12851982.png)
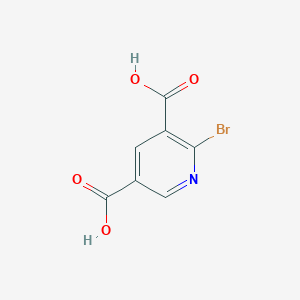
![7-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12852003.png)
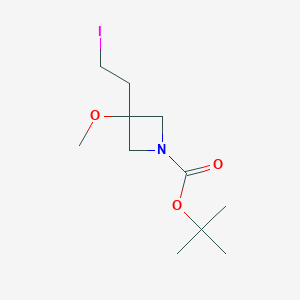
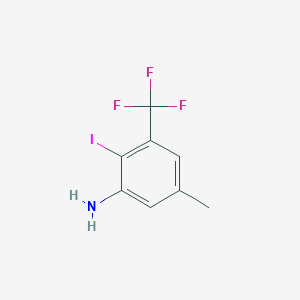

![1-(4-(Difluoromethoxy)phenyl)-3-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)thiourea](/img/structure/B12852035.png)

![Ethyl 1-(aminomethyl)spiro[2.5]octane-6-carboxylate](/img/structure/B12852041.png)

